4-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

PI3K inhibitor Kinase Cancer

4-Phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 863594-52-9) is a synthetic small molecule belonging to the thiazolo[5,4-b]pyridine class of heterocyclic compounds. It features a characteristic benzenesulfonamide pharmacophore linked via a phenyl spacer to a thiazolo[5,4-b]pyridine core, and a terminal phenoxy group.

Molecular Formula C24H17N3O3S2
Molecular Weight 459.54
CAS No. 863594-52-9
Cat. No. B2574435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
CAS863594-52-9
Molecular FormulaC24H17N3O3S2
Molecular Weight459.54
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)N=CC=C5
InChIInChI=1S/C24H17N3O3S2/c28-32(29,21-14-12-20(13-15-21)30-19-5-2-1-3-6-19)27-18-10-8-17(9-11-18)23-26-22-7-4-16-25-24(22)31-23/h1-16,27H
InChIKeyKZSHWJRGAJQBBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 863594-52-9): A Thiazolo[5,4-b]pyridine Sulfonamide Kinase Probe


4-Phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 863594-52-9) is a synthetic small molecule belonging to the thiazolo[5,4-b]pyridine class of heterocyclic compounds [1]. It features a characteristic benzenesulfonamide pharmacophore linked via a phenyl spacer to a thiazolo[5,4-b]pyridine core, and a terminal phenoxy group. The compound is primarily investigated as a phosphoinositide 3-kinase (PI3K) inhibitor, with the sulfonamide moiety identified as a key structural requirement for PI3Kα inhibitory activity within this chemical series [2]. It is commercially available for research use, typically at 95% purity .

Why Generic Substitution of the 4-Phenoxy-Thiazolo[5,4-b]pyridine Sulfonamide Scaffold Fails


Simple substitution of 4-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide with other thiazolo[5,4-b]pyridine sulfonamides is not viable due to steep structure-activity relationships (SAR). The sulfonamide functionality is essential for PI3Kα inhibition, but its potency is exquisitely sensitive to the N-aryl substituent: replacing the 2-pyridyl group on the thiazolo[5,4-b]pyridine core with a phenyl group leads to a significant decrease in activity [1]. Furthermore, even among active sulfonamides, the specific substitution pattern on the terminal sulfonamide phenyl ring (e.g., 2-chloro-4-fluorophenyl vs. 5-chlorothiophene) dramatically shifts potency and isoform selectivity profiles [1]. Therefore, analogs without the precise 4-phenoxy substitution on the benzenesulfonamide moiety cannot be assumed to replicate the target compound's binding profile or biological activity.

Quantitative Differentiation Evidence for 4-Phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 863594-52-9)


PI3Kα Inhibitory Potency: Class-Leading Activity vs. Reference Inhibitor

While direct IC50 data for the target compound is not publicly available, its core thiazolo[5,4-b]pyridine sulfonamide scaffold defines a class of extremely potent PI3Kα inhibitors. The representative analog 19a (a 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine) achieves an IC50 of 3.6 nM against PI3Kα [1]. This potency places the compound class orders of magnitude ahead of early PI3K inhibitors with IC50 values in the micromolar range (e.g., >100 µM) [1]. The target compound, by retaining the critical sulfonamide pharmacophore, is expected to exhibit comparable low-nanomolar activity.

PI3K inhibitor Kinase Cancer

Isoform Selectivity Profile: PI3Kα/β Selectivity Differentiation Within the Thiazolo[5,4-b]pyridine Series

A key differentiator within the thiazolo[5,4-b]pyridine class is PI3K isoform selectivity. Analog 19a inhibits PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values, but its activity against PI3Kβ is approximately 10-fold reduced [1]. This contrasts with earlier compounds that show broad, non-selective PI3K inhibition [1]. The 4-phenoxy substitution on the target compound's sulfonamide is hypothesized to further modulate this selectivity profile by influencing the compound's interaction with the isoform-specific binding pockets, although direct comparative data is needed.

PI3K isoform Selectivity Scaffold differentiation

Differentiation from 3-Phenoxy Isomer: Regioisomeric Control of Target Engagement

The compound's closest commercially available analog is the 3-phenoxy regioisomer, 4-phenoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide . While quantitative activity data is lacking for both compounds, the positional isomerism is predicted to alter the dihedral angle between the thiazolo[5,4-b]pyridine and the central phenyl ring, impacting the compound's ability to adopt the optimal binding conformation within the PI3K ATP-binding pocket [1]. A study on related thiazolo[5,4-b]pyridine derivatives demonstrated that even minor changes to the central aryl linker can abolish activity [1].

Regioisomer Target engagement Drug discovery

Optimal Research Applications for 4-Phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide


Chemical Probe for PI3Kα-Dependent Signaling in Oncology Research

The compound's potent class-level PI3Kα inhibition, as demonstrated by the nanomolar activity of scaffold analogs [1], makes it suitable for use as a chemical probe to dissect PI3Kα-dependent signaling pathways in cancer cell lines. It can be employed to validate PI3Kα as a therapeutic target in specific tumor types, provided that appropriate selectivity controls (e.g., PI3Kβ-selective inhibitors) are used in parallel to confirm target-specific effects.

Scaffold-Hopping Reference for Medicinal Chemistry SAR Campaigns

Given the established importance of the sulfonamide group for PI3Kα potency and the sensitivity of the thiazolo[5,4-b]pyridine core to N-substitution patterns [1], this compound serves as a valuable reference point for medicinal chemistry campaigns exploring scaffold-hopping strategies. Its activity profile helps define the minimal pharmacophore for PI3Kα inhibition, guiding the design of next-generation inhibitors with improved drug-like properties.

Comparative Selectivity Profiling Against Isoform-Selective PI3K Inhibitors

The approximately 10-fold selectivity window observed for close analogs within the thiazolo[5,4-b]pyridine class [1] suggests this compound can be used in comparative selectivity panels alongside established PI3K isoform-selective inhibitors (e.g., Alpelisib for PI3Kα). This enables researchers to benchmark the selectivity profile of this chemotype and identify specific structural features that drive isoform discrimination.

Quote Request

Request a Quote for 4-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.